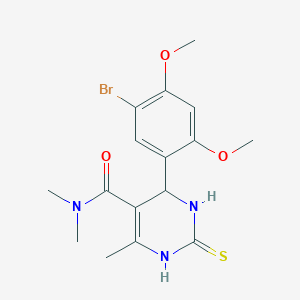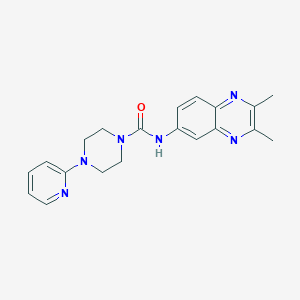![molecular formula C26H25N7O2S B4007751 ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related quinoxaline derivatives involves complex reactions such as Rhodium-catalyzed carbonylation of N-(2-pyridinyl)piperazines, indicating a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond. This process is significantly affected by the electronic nature of substituents on both the 4-nitrogen and in the pyridine ring, indicating a sensitive reaction pathway to substituent variations (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Molecular Structure Analysis
The crystal structure of related compounds such as ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate reveals a six-membered ring adopting a boat conformation, indicating the presence of C=C double bonds which are crucial for the molecule's configuration and reactivity (Xiang, 2004).
Chemical Reactions and Properties
The reaction of related piperazine derivatives with secondary amines can lead to the formation of various products depending on the reaction conditions. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to give 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, demonstrating the versatility of reactions involving such structures (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Scientific Research Applications
Novel Antibacterial Agents
Research has highlighted the synthesis and potential of novel compounds, including quinolone derivatives, as potent antibacterial agents. For instance, compounds with variations in the piperazine ring have shown significant activities against a variety of bacterial strains. Such compounds are synthesized and evaluated for their effectiveness in inhibiting bacterial growth, offering insights into new treatment options for bacterial infections.
- Shindikar & Viswanathan, 2005
- Moustafa, 2000Studies have also focused on the synthesis of hybrid molecules containing different structural motifs, such as the piperazine ring, and evaluating their biological activities. These activities include antimicrobial, antilipase, and antiurease effects, showcasing the chemical's versatility in contributing to the development of new pharmacological agents.
- Başoğlu et al., 2013
The antimicrobial and antifungal activities of novel fluoroquinolone derivatives have been explored, indicating the potential of such compounds in addressing resistant microbial strains. The research emphasizes the need for novel therapeutics in the face of growing antibiotic resistance.
- Srinivasan et al., 2010
- Patel et al., 2011Targeting the GyrB subunit of bacterial DNA gyrase presents a novel approach to combating bacterial infections. Compounds synthesized for this purpose have shown promise in inhibiting Mycobacterium tuberculosis, providing a potential pathway for new anti-tuberculosis drugs.
- Jeankumar et al., 2013These studies collectively demonstrate the wide-ranging scientific research applications of compounds related to ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate. The research spans from the synthesis of novel compounds with antibacterial and antifungal properties to the exploration of new therapeutic agents targeting specific bacterial enzymes. These findings underscore the importance of such chemical structures in developing future pharmacological interventions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2S/c1-2-35-26(34)33-15-13-32(14-16-33)25(36)29-18-9-10-19-22(17-18)31-24(21-8-4-6-12-28-21)23(30-19)20-7-3-5-11-27-20/h3-12,17H,2,13-16H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWOXUIVPKVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)
![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)